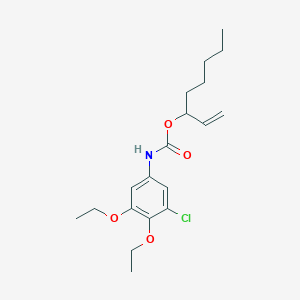
Oct-1-en-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-1-en-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry. This compound, in particular, has unique properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oct-1-en-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of Oct-1-en-3-ol with 3-chloro-4,5-diethoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction is typically catalyzed by a base such as triethylamine or pyridine, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oct-1-en-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Oct-1-en-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oct-1-en-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by carbamoylation of the active site, leading to the disruption of normal biochemical pathways. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- Oct-1-en-3-yl acetate
- Oct-1-en-3-yl (3-chloro-4,5-dimethoxyphenyl)carbamate
- Oct-1-en-3-yl (3-bromo-4,5-diethoxyphenyl)carbamate
Uniqueness
Oct-1-en-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
84971-74-4 |
|---|---|
Molecular Formula |
C19H28ClNO4 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
oct-1-en-3-yl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C19H28ClNO4/c1-5-9-10-11-15(6-2)25-19(22)21-14-12-16(20)18(24-8-4)17(13-14)23-7-3/h6,12-13,15H,2,5,7-11H2,1,3-4H3,(H,21,22) |
InChI Key |
NIHSDVFCWYIZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)OC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)


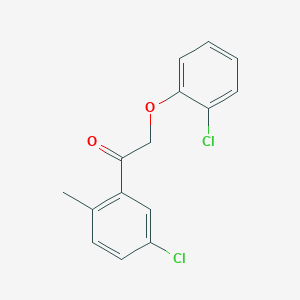
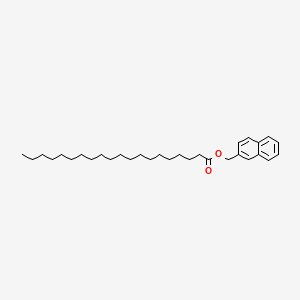
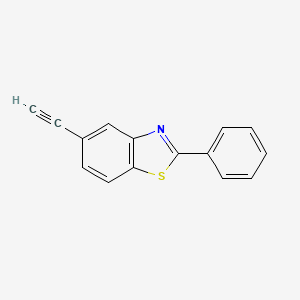

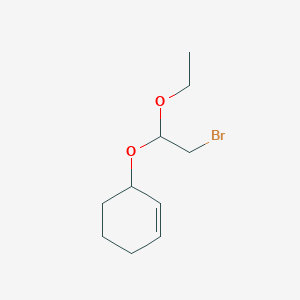
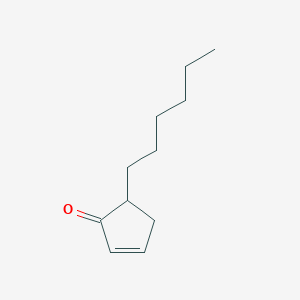
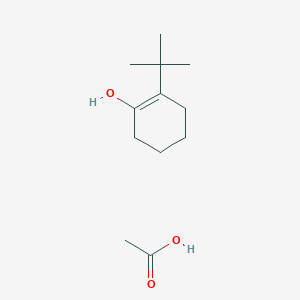
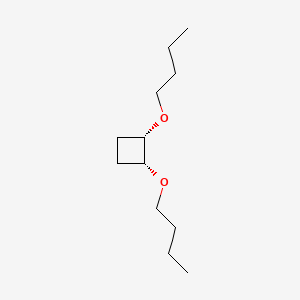
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
